2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
Description
The compound 2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenoxy group and a pyridine-thiophene hybrid substituent. These functional groups are known to influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-14-3-5-15(6-4-14)23-12-18(22)21-11-13-7-8-20-16(10-13)17-2-1-9-24-17/h1-10H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXGWXRTWHLNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a synthetic organic compound belonging to the acetamide class. Its structure incorporates a fluorophenoxy group and a thiophen-2-ylmethyl group, which may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound's IUPAC name is this compound, with the molecular formula . It features a unique combination of functional groups that may contribute to its biological activity.
The biological activity of this compound likely involves interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorophenoxy group may enhance binding affinity and selectivity towards these targets, potentially modulating various biological pathways.
Antiviral Activity
Recent studies have highlighted the potential of heterocyclic compounds, including derivatives similar to this compound, as antiviral agents. For instance, compounds containing thiophene and pyridine moieties have shown significant efficacy against viral RNA polymerases, suggesting that similar structures can inhibit viral replication effectively .
Antimicrobial Activity
In vitro evaluations have demonstrated that derivatives of thiophene-bearing compounds exhibit substantial antimicrobial properties. The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity . The unique structural features of this compound may confer similar antimicrobial effects.
Cytotoxicity and Safety Profile
Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary results indicate that derivatives related to this compound exhibit low hemolytic activity (3.23% to 15.22% lysis), suggesting they are relatively non-toxic at therapeutic concentrations . Further studies are necessary to establish comprehensive safety profiles.
Comparative Analysis with Similar Compounds
To evaluate the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenoxy)-N-methylacetamide | Chlorine instead of fluorine | Moderate antibacterial |
| 2-(4-bromophenoxy)-N-methylacetamide | Bromine instead of fluorine | Lower antiviral efficacy |
The fluorine substitution in the target compound may enhance its biological activity compared to its chloro or bromo analogs due to differences in electronic properties and steric effects.
Case Studies
- Antiviral Efficacy : A study on thiazolidinone derivatives demonstrated that structural modifications could lead to significant increases in antiviral activity. Compounds with specific substitutions showed more than 95% inhibition of viral polymerase activity in vitro .
- Antimicrobial Evaluation : Research involving pyrazole derivatives revealed promising antimicrobial effects with MIC values significantly lower than traditional antibiotics. This suggests that similar structural motifs in this compound could yield comparable results .
Scientific Research Applications
Based on the search results, here's what is known about the compound "2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide":
- Basic Information:
- Related Compounds:
- Availability:
- Thiazolidin-4-ones Review:
-
Benzimidazole Derivatives:
- A review discusses the metallic and non-metallic synthesis of benzimidazole (BnZ) derivatives for biological efficacy .
- Some BnZ variants have shown anticancer activity .
- One compound demonstrated acceptable cytotoxicity against U87 glioblastoma cell lines .
- A BnZ variant with a thiazol-2-yl group showed effectiveness against S. aureus .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations :
- The 4-fluorophenoxy group (shared with ’s compound) may contribute to enhanced electronegativity and membrane permeability compared to non-fluorinated analogs .
- Compounds with sulfone or sulfanyl groups (e.g., ) exhibit improved metabolic stability but may reduce aqueous solubility due to increased hydrophobicity .
Q & A
Q. What are the standard synthetic routes for 2-(4-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide?
The synthesis typically involves sequential substitution and condensation reactions. For example:
- Substitution reactions under alkaline conditions to introduce the fluorophenoxy group, similar to methods used for analogous intermediates .
- Thiophene-pyridine coupling via refluxing ethanol, as demonstrated in related pyrimidine-acetamide syntheses .
- Purification using column chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate the final product .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) for structural elucidation of the acetamide linkage and aromatic systems.
- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography to resolve crystal packing and stereochemical details, as applied to structurally similar thiophene-pyridine hybrids .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, face shields) and engineering controls (fume hoods) to minimize exposure .
- Avoid inhalation/ingestion; dispose of contaminated materials via approved hazardous waste protocols .
Advanced Research Questions
Q. How can low-yield reactions in the synthesis be optimized?
- Solvent and catalyst screening : Replace traditional solvents like ethanol with polar aprotic solvents (e.g., NMP) to enhance reactivity, as shown in fluoropyrimidine syntheses .
- Temperature modulation : Optimize reflux conditions to balance reaction rate and byproduct formation .
- Catalytic additives : Explore Pd-based catalysts for improved coupling efficiency in thiophene-pyridine systems .
Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?
- Cross-validation : Combine X-ray crystallography (for absolute configuration) with dynamic NMR to assess conformational flexibility .
- Computational modeling : Use DFT calculations to predict preferred tautomeric or rotameric states and compare with experimental data .
Q. What computational methods predict this compound’s biological interactions?
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock, leveraging structural motifs from related fluorophenyl-acetamide derivatives .
- Molecular Dynamics (MD) simulations : Assess binding stability and solvation effects over nanosecond timescales .
Q. How is regioselectivity controlled during substitution reactions?
- Electronic effects : Electron-withdrawing groups (e.g., fluorine) direct substitutions to meta/para positions on aromatic rings .
- Steric guidance : Bulky substituents on the pyridine ring limit reactivity to accessible sites, as observed in analogous syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
